molecular formula C12H14N4O B7539193 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide

Cat. No. B7539193
M. Wt: 230.27 g/mol
InChI Key: XVMZDKFCYRAANZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide, also known as MRS1477, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the P2Y14 receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, immune response, and cancer progression.

Mechanism of Action

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide acts as a selective antagonist of the P2Y14 receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, immune response, and cancer progression. By blocking the activity of this receptor, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide can inhibit the growth and metastasis of cancer cells, reduce inflammation, and improve immune function.
Biochemical and physiological effects:
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth and metastasis, reduction of inflammation, and improvement of immune function. It has also been shown to modulate the activity of immune cells, such as T cells and macrophages.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide in lab experiments is its selectivity for the P2Y14 receptor, which allows for specific targeting of this receptor without affecting other receptors. Additionally, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide has been shown to have low toxicity and good pharmacokinetic properties. However, one of the limitations of using N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide in lab experiments is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide, including:
1. Investigating its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases.
2. Developing more efficient and cost-effective synthesis methods for N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide.
3. Studying the molecular mechanisms underlying the effects of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide on cancer cells and immune cells.
4. Developing more potent and selective P2Y14 receptor antagonists based on the structure of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide.
5. Investigating the potential use of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide in combination with other drugs or therapies for the treatment of cancer and other diseases.

Synthesis Methods

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of several intermediate compounds. The first step involves the synthesis of 2-chloro-3-pyridinecarboxylic acid, which is then converted to 2-amino-3-pyridinecarboxylic acid. The latter compound is then reacted with 1-methyl-4-(methylsulfonyl)pyrazole to form the final product, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide.

Scientific Research Applications

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and immune disorders. It has been shown to inhibit the growth and metastasis of cancer cells by blocking the P2Y14 receptor. Additionally, it has been shown to reduce inflammation and improve immune function by modulating the activity of immune cells.

properties

IUPAC Name

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-15(8-10-6-14-16(2)9-10)12(17)11-4-3-5-13-7-11/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMZDKFCYRAANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide

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